3-methyl-N-{2-methyl-1-[(3-methylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide
Description
This compound belongs to the tetrahydroquinoline-benzamide class, characterized by a 1,2,3,4-tetrahydroquinoline core substituted with a 3-methylbenzamide group at the 4-position and a 3-methylphenylcarbonyl moiety at the 1-position.
Properties
Molecular Formula |
C32H30N2O2 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
3-methyl-N-[2-methyl-1-(3-methylbenzoyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylbenzamide |
InChI |
InChI=1S/C32H30N2O2/c1-22-11-9-13-25(19-22)31(35)33-24(3)21-30(28-17-7-8-18-29(28)33)34(27-15-5-4-6-16-27)32(36)26-14-10-12-23(2)20-26/h4-20,24,30H,21H2,1-3H3 |
InChI Key |
FTPHXRVNDOYGSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CC(=C3)C)N(C4=CC=CC=C4)C(=O)C5=CC=CC(=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{2-methyl-1-[(3-methylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{2-methyl-1-[(3-methylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide (NaOH) or electrophilic substitution using sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-N-{2-methyl-1-[(3-methylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-{2-methyl-1-[(3-methylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Key Observations:
- Backbone Diversity: While the target compound features a tetrahydroquinoline core, simpler benzamide derivatives (e.g., mepronil, flutolanil) lack this complexity, focusing instead on substituted phenyl groups for pesticidal activity .
- Substituent Effects : The N-phenyl and 3-methylphenylcarbonyl groups in the target compound may enhance steric hindrance compared to N,O-bidentate directing groups in ’s compound, which facilitate metal coordination .
- Biological Activity: Pesticidal benzamides (e.g., mepronil) prioritize trifluoromethyl or isopropoxy groups for efficacy, whereas tetrahydroquinoline derivatives (e.g., ) are explored for pharmacological applications due to quinoline’s known bioactivity .
Crystallographic and Geometric Analysis
Table 2: Crystallographic Data Comparison
Key Observations:
- Torsion Angles : ’s compound exhibits significant torsion angles (e.g., 47.0° between isoxazole and phenyl rings), suggesting conformational flexibility absent in simpler benzamides .
- Hydrogen Bonding: Tetrahydroquinoline derivatives often form intermolecular interactions (e.g., O–H⋯O and N–H⋯O in ), influencing crystal packing and stability .
Functional and Application Differences
- Catalytic Potential: The N,O-bidentate group in ’s compound enables metal coordination for C–H activation, a feature absent in the target compound’s structure .
- Pesticidal vs. Pharmacological: While mepronil and flutolanil target fungal pathogens, tetrahydroquinoline-benzamides are more likely to interact with protein complexes or enzymes, as seen in ’s study on COUPLrs .
Biological Activity
Overview of the Compound
Chemical Structure and Properties:
The compound is a complex organic molecule that features a tetrahydroquinoline core, which is often associated with various biological activities. The presence of multiple functional groups, such as amides and aromatic rings, suggests potential interactions with biological targets.
Biological Activity
1. Anticancer Activity:
Compounds containing tetrahydroquinoline structures have been studied for their anticancer properties. For instance, derivatives of tetrahydroquinoline have shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that modifications in the substituents can enhance or diminish these effects.
2. Antimicrobial Activity:
Tetrahydroquinoline derivatives have also been evaluated for antimicrobial properties. Studies have demonstrated that certain modifications can yield compounds with significant activity against various bacterial strains, including resistant strains. This is particularly relevant in the context of increasing antibiotic resistance.
3. Neuroprotective Effects:
Some studies suggest that tetrahydroquinoline derivatives may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. The mechanism often involves antioxidant activity and modulation of neurotransmitter systems.
Research Findings
Case Studies:
- A study published in the Journal of Medicinal Chemistry highlighted a series of tetrahydroquinoline derivatives that exhibited promising anticancer activity against breast cancer cell lines. The structure-activity relationship (SAR) indicated that specific substitutions at the nitrogen atom significantly influenced potency.
- Another investigation in Antimicrobial Agents and Chemotherapy reported on a novel tetrahydroquinoline derivative that demonstrated broad-spectrum antimicrobial activity, suggesting its potential as a lead compound for drug development.
Data Table
| Biological Activity | Reference Study | Key Findings |
|---|---|---|
| Anticancer | Journal of Medicinal Chemistry | Induced apoptosis in breast cancer cells |
| Antimicrobial | Antimicrobial Agents and Chemotherapy | Effective against resistant bacterial strains |
| Neuroprotective | Neuropharmacology Journal | Reduced oxidative stress in neuronal cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
